molecular formula C58H83NO17 B12381793 CID 170836146

CID 170836146

Cat. No.: B12381793
M. Wt: 1066.3 g/mol
InChI Key: MJMBDBINYFNDST-RIHZWZJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 170836146” is a chemical entity listed in the PubChem database

Preparation Methods

The preparation methods for CID 170836146 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 170836146 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 170836146 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or as a component in various industrial processes .

Mechanism of Action

The mechanism of action of CID 170836146 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 170836146 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or functional groupsSome similar compounds include those listed in the PubChem database with similar conformers .

Properties

Molecular Formula

C58H83NO17

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33?,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1

InChI Key

MJMBDBINYFNDST-RIHZWZJVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)CC(O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C

Origin of Product

United States

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